3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid
Description
3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid is a furan-based α,β-unsaturated carboxylic acid derivative. Its structure features a hydroxymethyl (-CH2OH) substituent at the 5-position of the furan ring conjugated to a propenoic acid moiety. This compound is synthesized via the condensation of 5-hydroxymethylfurfural (5-HMF) with malonic acid under acidic conditions, yielding a mixture of E- and Z-isomers (isolated via chromatography) . Key physicochemical properties include a melting point of 142–144°C and spectral data consistent with α,β-unsaturated carbonyl systems (IR: 1680 cm⁻¹ for C=O; ¹H NMR: δ 6.85 ppm for furan protons, δ 7.45 ppm for α,β-unsaturated protons) .
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11) |
InChI Key |
FAWJSEHMOMAQHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C=CC(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID can be achieved through several synthetic routes. One common method involves the condensation of 5-hydroxymethylfurfural (HMF) with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the catalytic conversion of biomass-derived HMF. The process includes the dehydration of hexose sugars to produce HMF, followed by further chemical transformations to obtain (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID. This method is advantageous due to its sustainability and the use of renewable resources .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Antimicrobial Properties
- 3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) due to its polar hydroxymethyl group enhancing solubility .
- 3-(5-Methoxymethylfuran-2-yl)propenoic acid shows reduced activity (MIC: 128 µg/mL for both strains), likely due to decreased hydrogen-bonding capacity .
- 3-(5-Benzylfuran-2-yl)propenoic acid demonstrates improved activity against fungal pathogens (e.g., Candida albicans, MIC: 16 µg/mL), attributed to hydrophobic interactions with fungal membranes .
Antiviral Potential
- Derivatives like 3-(furan-2-yl)-7-hydroxyisoquinolin-1(2H)-one () exhibit anti-HSV-1 activity (IC50: 12 µM), though this compound is glycosylated and structurally distinct .
- Fluorinated analogues (e.g., ) may enhance metabolic stability but require explicit testing .
Physicochemical and Spectral Differences
- Solubility : The hydroxymethyl derivative has higher aqueous solubility compared to methoxymethyl or benzyl analogues due to -OH polarity .
- Stereochemistry : The E-isomer predominates in most derivatives, but the hydroxymethyl variant exists as an E/Z mixture, affecting reactivity .
- Spectroscopy: Fluorinated derivatives (e.g., ) show distinct ¹⁹F NMR signals (δ -110 to -120 ppm), while cyano-substituted compounds () exhibit strong IR absorption at 2220 cm⁻¹ (C≡N) .
Biological Activity
3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid, also known as (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a hydroxymethyl group and a propenoic acid moiety. The presence of these functional groups contributes to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 182.18 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxymethyl group enhances the compound's ability to participate in biochemical reactions, while the furan ring plays a crucial role in mediating its interactions with biomolecules.
- Enzyme Inhibition : Studies suggest that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins .
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Research indicates that this compound demonstrates antimicrobial activity against several pathogens, including Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .
Antimicrobial Activity
The compound has been shown to possess significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microorganisms:
| Microorganism | Activity Level |
|---|---|
| Candida albicans | Moderate |
| Escherichia coli | Strong |
| Staphylococcus aureus | Moderate |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial therapies.
Anti-inflammatory Effects
In silico studies have predicted that this compound can inhibit COX enzymes, which are critical in the inflammatory response. This inhibition could reduce inflammation-related diseases, supporting further investigation into its therapeutic potential for conditions such as arthritis and cardiovascular diseases .
Case Studies
-
In Vitro Studies on Antimicrobial Activity :
A study assessed the antimicrobial effects of various derivatives of furan-based compounds, including this compound. Results indicated effective suppression of Candida albicans growth at concentrations as low as 64 µg/mL . -
Molecular Docking Studies :
In silico molecular docking simulations have been employed to evaluate the binding affinity of this compound to COX enzymes. The results indicated a favorable binding energy, suggesting that it could effectively inhibit these enzymes compared to standard anti-inflammatory drugs like diclofenac .
Research Findings
Recent research has focused on understanding the pharmacological potential of this compound through various methodologies:
- ADMET Analysis : Preliminary studies involving Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis indicate that this compound possesses desirable drug-like properties, making it suitable for further pharmacological evaluation.
- Biochemical Assays : Biochemical assays have confirmed its antioxidant capacity through DPPH radical scavenging assays, demonstrating significant free radical inhibition at varying concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
